Arsenic (III) sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

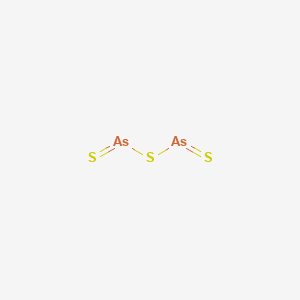

Arsenic (III) sulfide, also known as arsenic trisulfide, is an inorganic compound with the chemical formula As₂S₃. It is a yellow or orange crystalline solid that occurs naturally as the mineral orpiment. This compound is known for its unique properties, including its use as a pigment and its role in various industrial applications. This compound is insoluble in water but can dissolve in strong acids and bases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Arsenic (III) sulfide can be synthesized through several methods. One common method involves the reaction of arsenic trioxide with hydrogen sulfide gas:

As2O3+3H2S→As2S3+3H2O

This reaction is typically carried out under controlled conditions to ensure the purity of the product .

Industrial Production Methods: In industrial settings, this compound is often produced as a by-product of the smelting of metal sulfide ores. The process involves the reduction of arsenic trioxide with sulfur at high temperatures. The resulting this compound is then purified through sublimation or other refining techniques .

Analyse Des Réactions Chimiques

Reactions with Acids

As₂S₃ reacts variably with acids, often releasing toxic byproducts:

-

Hydrochloric Acid (HCl): Dissolves slowly, producing hydrogen sulfide (H₂S) gas:

As2S3+6HCl→2AsCl3+3H2S↑This reaction is critical in metallurgical leaching processes .

-

Nitric Acid (HNO₃): Decomposes violently, forming elemental sulfur and arsenic(III) ions:

As2S3+8H++2NO3−→2As3++3S↓+2NO↑+4H2OComplete oxidation to arsenate (AsO₄³⁻) occurs under strong acidic conditions .

-

Chloric Acid (HClO₃): Reacts explosively with concentrated solutions, emitting light (incandescence) .

| Acid Type | Products | Conditions | Citation |

|---|---|---|---|

| HCl (dilute) | AsCl₃, H₂S | Slow, room temperature | |

| HNO₃ (concentrated) | As³⁺, S, NO | Oxidizing, exothermic | |

| HClO₃ (concentrated) | Incandescent reaction | Violent, high energy |

Reactions with Sulfide and Polysulfide Ions

In alkaline sulfide solutions, As₂S₃ dissolves to form thioarsenite complexes:

As2S3+6SH−→2AsS33−+3H2S

This property is exploited in hydrometallurgy for arsenic extraction . With polysulfides, As₂S₃ forms extended sulfur-arsenic chains (e.g., S₇As⁻S⁻) .

Thermal Decomposition and Phase Changes

Heating As₂S₃ in vacuum induces depolymerization:

2(As2S3)n⇌nAs4S6

As₄S₆ adopts an adamantane structure, which repolymerizes upon cooling . Phase transitions occur at 170°C (orange → red form) and 310°C (melting) .

Oxidation Reactions

As₂S₃ acts as a reductant in oxidative environments:

-

Combustion in Air: Roasting produces arsenic trioxide and sulfur dioxide:

2As2S3+9O2→As4O6+6SO2↑This reaction poses environmental hazards due to toxic emissions .

-

Interaction with Iron Minerals: Green rust sulfate (GR-SO₄) oxidizes As₂S₃ to As(V) under anoxic conditions, facilitated by Fe(III) intermediates .

| Oxidizing Agent | Products | Conditions | Citation |

|---|---|---|---|

| O₂ (air) | As₄O₆, SO₂ | High temperature | |

| GR-SO₄ | As(V), goethite | Anoxic, neutral pH |

Reactivity with Oxidizing Agents

As₂S₃ reacts vigorously with strong oxidizers (e.g., H₂O₂, ClO₃⁻), generating heat and reactive byproducts. For example, in ammoniacal H₂O₂:

As2S3+14H2O2+12NH3→2AsO43−+3SO42−+8H2O+12NH4+

This reaction is utilized in wastewater treatment .

Environmental and Redox Dynamics

In reducing aquifers, As₂S₃ stability depends on Fe/S ratios. At low Fe, sulfur controls arsenic speciation (e.g., realgar formation), while high Fe promotes sorption on Fe(III) oxyhydroxides . Microbial activity accelerates reductive dissolution, releasing As(III) into groundwater .

Applications De Recherche Scientifique

Environmental Applications

1.1. Wastewater Treatment

Arsenic (III) sulfide is primarily utilized in the treatment of acidic wastewater containing arsenic species. The process involves sulfide precipitation to remove arsenic from solutions contaminated with As(III) and As(V). Research indicates that this method is effective due to its simplicity and high removal efficiency. For instance, a study showed that the contents of arsenic and sulfur in precipitate from As(III) were approximately 60.37% and 39.73%, respectively .

1.2. Precipitation from Leaching Solutions

In the context of gold extraction, arsenic sulfide can be precipitated from nitric acid leaching solutions of refractory sulfide materials. The effectiveness of this method varies with factors such as pH and the molar ratio of sodium hydrosulfide (NaHS) to arsenic . It was found that optimal conditions could achieve a precipitation rate of 95-99% at specific pH levels (1.8 to 2.0) and NaHS/As ratios .

Medical Applications

2.1. Treatment for Acute Promyelocytic Leukemia (APL)

This compound has been investigated for its therapeutic potential in treating APL, a type of blood cancer. Clinical studies have demonstrated that arsenic compounds can induce remission in APL patients, particularly when combined with other agents such as all-trans retinoic acid (ATRA) . The mechanism involves the induction of apoptosis in cancer cells through various biochemical pathways.

Material Science Applications

3.1. Infrared Optics

Arsenic trisulfide is widely used in the production of chalcogenide glasses for infrared optics. These glasses are transparent to infrared light within a range of wavelengths from 620 nm to 11 μm, making them suitable for applications in thermal imaging and optical devices .

3.2. Photonic Crystals and Nanostructures

In nanotechnology, this compound serves as an inorganic photoresist material for fabricating photonic crystals and three-dimensional nanostructures. Its unique optical properties enable precise control over light propagation at the nanoscale, which is critical for developing advanced optical devices .

Industrial Applications

4.1. Pigments and Dyes

Historically, this compound has been used as a pigment in various applications due to its vibrant yellow color. It has been employed in paints, ceramics, and cosmetics since ancient times . However, due to its toxicity, its use has declined significantly in favor of safer alternatives.

4.2. Semiconductor Manufacturing

In the electronics industry, arsenic trisulfide is utilized in the production of semiconductors and photoconductors due to its semiconductor properties . It plays a crucial role in developing devices such as photodetectors and solar cells.

Safety Considerations

Despite its diverse applications, this compound poses significant health hazards due to its toxicity and potential carcinogenic effects . Proper handling protocols must be established to mitigate exposure risks during industrial processes.

Case Studies

Mécanisme D'action

The mechanism of action of arsenic (III) sulfide involves its interaction with cellular components, leading to various biological effects. In the context of its anticancer properties, this compound induces apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species and disrupting cellular redox balance. It also targets specific molecular pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Arsenic trioxide (As₂O₃): Shares similar toxicological properties and is used in the treatment of acute promyelocytic leukemia.

Arsenic pentasulfide (As₂S₅): Another arsenic sulfide compound with different stoichiometry and properties.

Phosphorus trisulfide (P₄S₃): A similar compound in the same group of the periodic table, used in the production of safety matches.

Uniqueness: Arsenic (III) sulfide is unique due to its specific combination of properties, including its use as a pigment, its role in industrial applications, and its potential therapeutic effects. Its ability to form stable compounds with various elements and its distinct crystalline structure further distinguish it from other similar compounds .

Propriétés

InChI |

InChI=1S/As2S3/c3-1-5-2-4 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFJTZYMLKHMCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[As]S[As]=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.